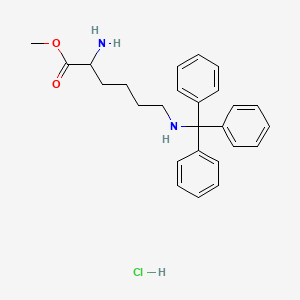
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is a chemical compound with the molecular formula C26H30N2O2·HCl. It is a derivative of lysine, where the amino group at the 6th position is protected by a trityl group. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride typically involves the protection of the amino group of lysine with a trityl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions to expose the amino group for further functionalization.
Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then be used in peptide coupling reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.
Major Products Formed
Deprotected Amino Acid: Removal of the trityl group yields 2-amino-6-aminohexanoic acid.
Hydrolyzed Ester: Hydrolysis of the ester group yields 2-amino-6-(tritylamino)hexanoic acid.
Scientific Research Applications
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method.
Biological Studies: The compound is used to study the structure and function of proteins and peptides.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate hydrochloride: Similar in structure but lacks the trityl protecting group.
Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride: Another protected lysine derivative with a different protecting group (Boc).
Uniqueness
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is unique due to the presence of the trityl protecting group, which offers selective protection and deprotection under specific conditions. This makes it particularly useful in peptide synthesis where selective protection of functional groups is crucial.
Properties
CAS No. |
63452-83-5 |
|---|---|
Molecular Formula |
C26H31ClN2O2 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C26H30N2O2.ClH/c1-30-25(29)24(27)19-11-12-20-28-26(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18,24,28H,11-12,19-20,27H2,1H3;1H |
InChI Key |
CSOBJHNFMCWQQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


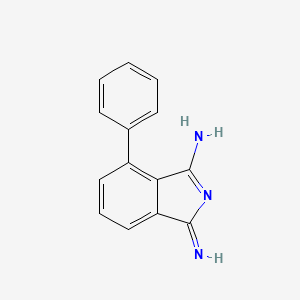
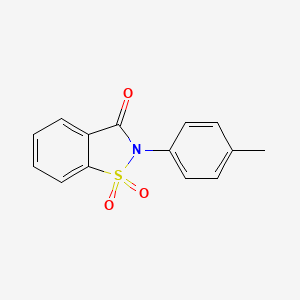
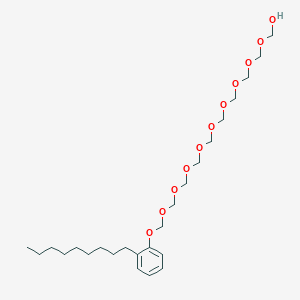
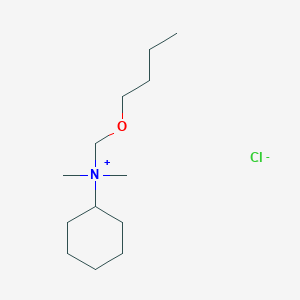

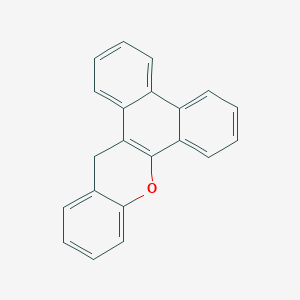
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
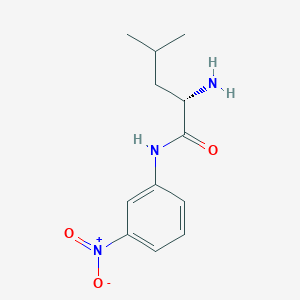

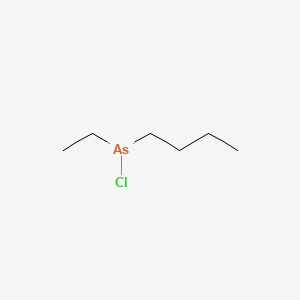
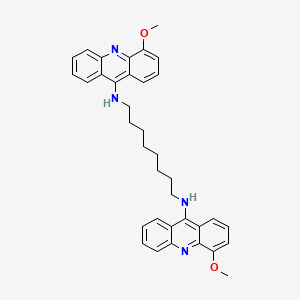
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


